molecular formula C5H7N B564586 N-Methyl-d3-pyrrole CAS No. 20687-13-2

N-Methyl-d3-pyrrole

Cat. No.: B564586
CAS No.: 20687-13-2
M. Wt: 84.136
InChI Key: OXHNLMTVIGZXSG-FIBGUPNXSA-N
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Description

Scientific Research Applications

N-Methyl-d3-pyrrole is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Safety and Hazards

N-Methyl-d3-pyrrole is classified as a flammable liquid and vapor. It is toxic if swallowed, causes serious eye damage, and is harmful if inhaled . It is also harmful to aquatic life . Proper handling and storage are necessary to ensure safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-d3-pyrrole can be synthesized through several methods. One common approach involves the deuteration of N-methylpyrrole using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated methanol and pyrrole in the presence of a catalyst. The reaction is carried out under high pressure and temperature to achieve a high yield of the deuterated product. The process may also involve purification steps such as distillation and crystallization to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-d3-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form N-methylpyrrole-2,5-dione.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield N-methylpyrrolidine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Comparison with Similar Compounds

N-Methyl-d3-pyrrole can be compared with other similar compounds such as:

This compound stands out due to its specific isotopic labeling, which provides unique insights into reaction mechanisms and metabolic processes that are not possible with non-deuterated analogs.

Properties

IUPAC Name

1-(trideuteriomethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNLMTVIGZXSG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676040
Record name 1-(~2~H_3_)Methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20687-13-2
Record name 1-(~2~H_3_)Methyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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